beta-Ethyl-4-fluoro-N,alpha,alpha-trimethylbenzeneethanamine hydrochloride, (+/-)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by the presence of a fluorophenyl group, a dimethylpentanamine structure, and a hydrochloride salt form
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride typically involves multiple steps. One common method includes the reaction of 4-fluorobenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then reduced to the corresponding amine. This amine is further reacted with a methylating agent to introduce the dimethyl groups. The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for monitoring and controlling reaction parameters ensures consistent quality in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted fluorophenyl derivatives .
Wissenschaftliche Forschungsanwendungen
3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenyl group enhances its binding affinity to these targets, while the dimethylpentanamine structure contributes to its overall pharmacokinetic properties. The compound may modulate the activity of neurotransmitters, leading to its potential therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-fluorophenylhydrazine hydrochloride
- Flunarizine
- Indole derivatives
Uniqueness
Compared to similar compounds, 3-(4-fluorophenyl)-N,2-dimethyl-2-pentanamine hydrochloride is unique due to its specific structural features, which confer distinct pharmacological properties. The presence of both the fluorophenyl group and the dimethylpentanamine structure allows for a unique interaction with molecular targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
26515-42-4 |
---|---|
Molekularformel |
C13H21ClFN |
Molekulargewicht |
245.76 g/mol |
IUPAC-Name |
3-(4-fluorophenyl)-N,2-dimethylpentan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H20FN.ClH/c1-5-12(13(2,3)15-4)10-6-8-11(14)9-7-10;/h6-9,12,15H,5H2,1-4H3;1H |
InChI-Schlüssel |
VKJHCGMPOLLOCP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C1=CC=C(C=C1)F)C(C)(C)NC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.